molecular formula C24H21F2NO3 B601698 Ezetimibe 3-Fluoro Impurity CAS No. 1700622-06-5

Ezetimibe 3-Fluoro Impurity

Cat. No.: B601698
CAS No.: 1700622-06-5
M. Wt: 409.44
InChI Key:
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Description

Ezetimibe 3-Fluoro Impurity is a degradation product of the cholesterol absorption inhibitor, Ezetimibe. Ezetimibe is widely used to reduce cholesterol levels in patients with hypercholesterolemia. The presence of impurities, such as the 3-Fluoro Impurity, is critical to understand as they can impact the efficacy and safety of the pharmaceutical product .

Biochemical Analysis

Biochemical Properties

Ezetimibe 3-Fluoro Impurity, like Ezetimibe, is believed to interact with the Niemann-Pick C1-like 1 (NPC1L1) protein . This protein is a cholesterol transporter located in the apical membrane of enterocytes . By inhibiting this transporter, this compound prevents the uptake of cholesterol, thereby reducing its absorption in the small intestine .

Cellular Effects

The primary cellular effect of this compound is the reduction of cholesterol absorption in the small intestine . This can influence cell function by altering lipid metabolism and potentially impacting cell signaling pathways related to cholesterol homeostasis

Molecular Mechanism

The molecular mechanism of this compound involves binding to the NPC1L1 protein, inhibiting its function as a cholesterol transporter . This prevents the uptake of cholesterol into enterocytes, reducing its absorption and ultimately lowering cholesterol levels in the body .

Metabolic Pathways

This compound is likely involved in cholesterol metabolism due to its interaction with the NPC1L1 protein . It may affect metabolic flux or metabolite levels by reducing the amount of cholesterol absorbed in the small intestine

Transport and Distribution

This compound is likely transported and distributed within cells and tissues in a manner similar to Ezetimibe. It interacts with the NPC1L1 protein, a cholesterol transporter located in the apical membrane of enterocytes . This interaction could affect its localization or accumulation within cells.

Subcellular Localization

Given its interaction with the NPC1L1 protein, it is likely localized to the apical membrane of enterocytes where this transporter is found

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ezetimibe 3-Fluoro Impurity involves several synthetic steps. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate the impurity from the main compound. The synthetic route typically involves the reaction of Ezetimibe with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure the purity and quality of the compound. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as preparative HPLC. The isolated impurity is then characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure .

Chemical Reactions Analysis

Types of Reactions: Ezetimibe 3-Fluoro Impurity undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds .

Scientific Research Applications

Ezetimibe 3-Fluoro Impurity has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of Ezetimibe.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Studied for its impact on the efficacy and safety of Ezetimibe as a pharmaceutical product.

    Industry: Utilized in the quality control and impurity profiling of Ezetimibe formulations.

Comparison with Similar Compounds

    Ezetimibe: The parent compound, which inhibits cholesterol absorption.

    Desfluoro Ezetimibe: Another impurity lacking the fluorine atom.

    Methyl Ezetimibe: A methylated impurity of Ezetimibe

Uniqueness: Ezetimibe 3-Fluoro Impurity is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other impurities. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-8-4-15(5-9-17)22(29)13-12-21-23(16-6-10-20(28)11-7-16)27(24(21)30)19-3-1-2-18(26)14-19/h1-11,14,21-23,28-29H,12-13H2/t21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWZOIHXNLVZMK-XPWALMASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700622-06-5
Record name 1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, (3R,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77NRJ8FJS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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